N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide
Description
N-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3,4-dimethylphenyl group at position 1 and an o-tolyloxy acetamide moiety at position 5.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-8-9-17(10-16(14)3)27-21-18(11-24-27)22(29)26(13-23-21)25-20(28)12-30-19-7-5-4-6-15(19)2/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWZTLXVAQBRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : A pyrazolo[3,4-d]pyrimidine nucleus.
- Substituents : A 3,4-dimethylphenyl group and an o-tolyloxy acetamide moiety.
- Molecular Formula : C₁₉H₁₉N₅O₂.
- Molecular Weight : Approximately 353.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways involved in various diseases. It has been shown to interact with protein kinases, leading to the suppression of cell growth and proliferation. This inhibition can be crucial in cancer therapy where uncontrolled cell division is a hallmark.
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:
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Anti-cancer Properties : The compound has been evaluated for its anti-proliferative effects against various cancer cell lines. For instance, studies have demonstrated significant cytotoxicity against A549 (lung cancer) and HCT-116 (colon cancer) cells.
Cell Line IC50 (µM) A549 8.21 HCT-116 19.56 - Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : The potential for pain relief has been noted in related pyrazolo[3,4-d]pyrimidine derivatives.
Research Findings
-
In Vitro Studies :
- A study evaluated the anti-proliferative activity of several pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines. The findings indicated that derivatives similar to this compound exhibited IC50 values ranging from low micromolar concentrations, suggesting potent anti-cancer activity .
- Molecular Docking Studies :
- Case Studies :
Comparison with Similar Compounds
Structural Classification of Analogs
The compound is compared to six classes of analogs (Table 1), focusing on core structures, substituents, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Findings and Analysis
Core Heterocyclic Systems
- Target vs. Pyridazine/Pyrrolo-pyridazine Carboxamides (): The target’s pyrazolo-pyrimidinone core differs from the pyrrolo-pyridazine in , which includes a fused pyrrolidine ring. However, both share carboxamide/acetamide linkages. The trifluoromethyl and morpholinylethoxy groups in compounds likely enhance solubility and target binding, whereas the target’s o-tolyloxy group may confer steric bulk and lipophilicity .
- Target vs. Quinoline Acetamides (): Quinoline-based analogs () replace the pyrazolo-pyrimidinone core with a larger quinoline system. The piperidinylidene and tetrahydrofuran-3-yl-oxy substituents in these compounds suggest improved metabolic stability compared to the target’s simpler acetamide group .
Functional Group Impact on Bioactivity
- Antimicrobial Activity (): Thiazolidinone (XI) and β-lactam (XII) derivatives with 3,4-dimethylphenyl and tetrabromo substituents () exhibit moderate-to-strong antimicrobial activity. The thioxo group in compound XVIII (C=S at 1255 cm⁻¹ in IR) correlates with enhanced activity, while the target’s lack of thioxo groups may limit similar efficacy without further modification .
- Kinase Inhibition Potential (): Pyridazine carboxamides () and pyrimido-pyrimidinone acrylamides () are hypothesized as kinase inhibitors due to structural resemblance to known inhibitors (e.g., EGFR-targeting acrylamides). The target’s pyrazolo-pyrimidinone core and acetamide linker may offer analogous binding interactions, though empirical data are lacking .
Substituent Effects on Physicochemical Properties
Pesticide Chloroacetamides ():
Chloroacetamides like alachlor and pretilachlor prioritize halogenated and alkyl groups for herbicidal activity, contrasting with the target’s aromatic substituents. This highlights the acetamide group’s versatility across applications, where aromaticity favors drug-like properties over pesticidal activity .- Stereochemical Complexity (): compounds feature multiple chiral centers and tetrahydropyrimidinyl groups, suggesting optimized pharmacokinetics (e.g., metabolic resistance). The target’s planar pyrazolo-pyrimidinone core may limit stereochemical diversity but improve synthetic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
